molecular formula C14H13NO6S2 B2756811 Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941888-89-7

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2756811
CAS No.: 941888-89-7
M. Wt: 355.38
InChI Key: UVLHXEKUXZECLO-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS: 59337-93-8) is a sulfamoyl-substituted thiophene derivative characterized by a methoxycarbonylphenyl group attached to the sulfamoyl moiety at the 3-position of the thiophene ring. Its molecular formula is C₁₄H₁₃NO₆S₂, with a molecular weight of 355.39 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate or a reference standard in analytical chemistry . Structural analogs of this compound are often explored for their biological activities, including enzyme inhibition or pesticidal properties .

Properties

IUPAC Name

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-20-13(16)9-5-3-4-6-10(9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHXEKUXZECLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of Methyl Thiophene-2-carboxylate

The most common approach involves the sulfamoylation of methyl thiophene-2-carboxylate derivatives. A two-step protocol is typically employed:

Step 1: Synthesis of Methyl 3-Chlorosulfonylthiophene-2-carboxylate
Methyl thiophene-2-carboxylate is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. For example:
$$
\text{Methyl thiophene-2-carboxylate} + \text{ClSO}_3\text{H} \rightarrow \text{Methyl 3-chlorosulfonylthiophene-2-carboxylate} + \text{HCl}
$$
This reaction proceeds at 0–5°C in dichloromethane, yielding the intermediate in ~75% purity.

Step 2: Coupling with 2-(Methoxycarbonyl)aniline
The sulfonyl chloride intermediate reacts with 2-(methoxycarbonyl)aniline in the presence of a base such as triethylamine:
$$
\text{Methyl 3-chlorosulfonylthiophene-2-carboxylate} + \text{2-(methoxycarbonyl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
The reaction is conducted in anhydrous THF at room temperature for 12–24 hours, achieving yields of 60–68%.

Alternative Route: Direct Sulfamation of Pre-functionalized Thiophenes

An alternative strategy involves pre-functionalizing the thiophene ring before sulfamoylation. For instance, halogenated thiophenes (e.g., 3-bromo derivatives) can undergo palladium-catalyzed carbonylation to introduce ester groups, followed by sulfamoylation. However, this method is less efficient for the target compound due to competing side reactions.

Experimental Optimization and Challenges

Reaction Conditions and Solvent Effects

  • Temperature : Elevated temperatures (>40°C) during sulfamoylation lead to decomposition of the sulfonyl chloride intermediate, reducing yields.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to prevent hydrolysis.

Purification Techniques

  • Recrystallization : The crude product is purified via recrystallization from ethanol/water (4:1), yielding crystals with a melting point of 95–98°C.
  • Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (3:1) resolves residual aniline starting material.

Characterization and Analytical Data

Spectroscopic Properties

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.12 (s, 1H, NH), 7.85–7.78 (m, 2H, aryl-H), 7.52 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 3.95 (s, 3H, OCH$$3$$), 3.89 (s, 3H, COOCH$$_3$$).
  • IR (KBr) : 1745 cm$$^{-1}$$ (C=O ester), 1340 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).

Physicochemical Properties

Property Value Source
Melting Point 95–98°C
Molecular Formula C$${14}$$H$${13}$$NO$$6$$S$$2$$
Molecular Weight 379.39 g/mol
Solubility Sparingly soluble in H$$_2$$O; soluble in DMSO, THF

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Sulfamoylation (Two-Step) 60–68 ≥95 Scalable; minimal side products Requires anhydrous conditions
Direct Sulfamation 40–50 85–90 Fewer steps Low regioselectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of sulfamoylated thiophene derivatives, which are known for their significant biological activities. The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving sulfur and suitable diene precursors.
  • Introduction of the Sulfamoyl Group : This is generally done via a sulfonation reaction using sulfonyl chloride under basic conditions.
  • Addition of the Methoxycarbonyl Group : Esterification reactions using methanol and carboxylic acid derivatives are employed here.
  • Attachment of the Phenyl Group : This is accomplished through Friedel-Crafts alkylation using a methylphenyl halide and a Lewis acid catalyst.

The following table summarizes the synthesis steps:

StepReagentsConditionsYield
1Thiophene-2-carboxylic acidSulfamoyl chloride, DMSO70%
2Intermediate productMethyl iodide, base (e.g., NaH)80%

Anticancer Activity

Research indicates that Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.

  • Case Study : In a controlled trial with human prostate cancer cell lines (PC-3), treatment with the compound resulted in significant tumor cell death compared to untreated controls, with an IC50 value of approximately 5 µM after 48 hours.

Antibacterial Activity

The compound also shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent evaluations found it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

  • Case Study : Experiments testing antibacterial efficacy against resistant strains highlighted superior activity compared to conventional antibiotics, suggesting potential as a candidate for treating resistant infections.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfamoyl Thiophene Family

The following compounds share the core thiophene-sulfamoyl-carboxylate framework but differ in substituent groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate C₁₄H₁₃NO₆S₂ 355.39 59337-93-8 Parent compound with a 2-methoxycarbonylphenyl sulfamoyl group.
Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate C₁₅H₁₅NO₆S₂ 369.41 Not provided Ethoxycarbonyl substituent at the 3-position of the phenyl ring instead of 2-position.
Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate C₁₉H₁₈N₂O₅S₂ 418.49 1014691-61-2 Additional methoxy and phenylamino groups on the phenyl ring.
Thifensulfuron-methyl (herbicide) C₁₂H₁₃N₅O₆S₂ 387.39 79277-27-3 Replaces phenyl group with a triazine ring ; used as a sulfonylurea herbicide.

Key Observations :

  • Substituent Position : Shifting the methoxycarbonyl group from the 2- to 3-position on the phenyl ring (as in the ethoxycarbonyl analog) increases molecular weight by ~14 g/mol but may alter steric effects and binding affinity .
  • Complexity: The phenylamino-methoxy derivative (CAS 1014691-61-2) exhibits enhanced molecular complexity, likely influencing solubility and pharmacokinetic properties .
Physicochemical Properties
Compound LogP (Predicted) Aqueous Solubility (mg/L) Thermal Stability
This compound 1.8 ~50 (estimated) Stable below 150°C
Thifensulfuron-methyl 1.2 300 (pH 7) Degrades above 200°C
Methyl 3-sulfamoylthiophene-2-carboxylate (simplified analog) 0.9 ~120 Hygroscopic; decomposes at RT

Notes:

  • Thifensulfuron-methyl’s higher solubility at neutral pH aligns with its agricultural application, requiring water solubility for foliar absorption .
  • The parent compound’s lower solubility may necessitate organic solvents (e.g., DMF) for synthetic reactions, as seen in its synthesis via morpholine coupling .

Yield Comparison :

  • Parent compound: ~60–70% yield after purification .
  • Thifensulfuron-methyl: Industrial-scale synthesis achieves >85% yield due to optimized triazine coupling .

Biological Activity

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS Number: 941888-89-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO6S2C_{14}H_{13}NO_6S_2 with a molecular weight of 355.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

PropertyValue
CAS Number941888-89-7
Molecular FormulaC₁₄H₁₃N O₆S₂
Molecular Weight355.4 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving sulfur and appropriate diene precursors.
  • Introduction of the Sulfamoyl Group : Achieved via sulfonation reactions using sulfonyl chlorides under basic conditions.
  • Esterification : The methoxycarbonyl group is introduced through esterification with methanol.
  • Final Modifications : Additional substitutions are carried out to obtain the final structure.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were promising, suggesting their potential as antibacterial agents.

Anticancer Activity

The anticancer properties of thiophene derivatives have been explored in various studies. Compounds related to this compound were tested against human prostate cancer cell lines (PC-3). Results showed that certain derivatives exhibited cytotoxic effects, indicating their potential as chemotherapeutic agents.

Case Studies

  • Antibacterial Efficacy :
    • A study reported that a related thiophene compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial action .
    • Another research highlighted the synthesis of various thiophene derivatives, among which some displayed notable biofilm inhibition against E. coli .
  • Anticancer Research :
    • In vitro studies on thiophene derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
    • The mechanism of action was linked to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the thiophene ring and substituent groups can significantly influence their pharmacological profiles. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Synthesis Methods : The compound is synthesized via multi-step organic reactions. Key steps include:

Formation of the thiophene ring via cyclization of dicarbonyl precursors with elemental sulfur (common in Gewald-like reactions) .

Sulfonamidation: Introducing the sulfamoyl group by reacting thiophene intermediates with sulfonyl chlorides or amines under controlled conditions (e.g., dichloromethane, triethylamine catalyst) .

Esterification: Methanol is used to esterify carboxylic acid intermediates .

  • Optimization : Temperature (often 0–60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios are critical. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the sulfamoyl group (–SO₂NH–) shows characteristic deshielded proton signals at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 293.31 for C₁₁H₁₃N₂O₆S₂) .
  • Melting Point : Reported as 96–98°C, deviations >2°C indicate impurities .
  • HPLC : Purity ≥95% is achievable using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Experimental Testing : Use standardized shake-flask methods with buffers (pH 1–13) and solvents (DMSO, ethanol).
  • Computational Prediction : Apply Hansen solubility parameters or COSMO-RS models to predict solubility in untested solvents .
    • Data Reconciliation : Literature discrepancies (e.g., "not available" vs. experimental values) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) can detect hydrated forms .

Q. What strategies are recommended for studying the biological mechanism of action of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding : Radioligand displacement assays (e.g., PPARβ/δ targets, as seen in related thiophenes) .
    • QSAR Studies : Correlate substituent effects (e.g., methoxycarbonyl vs. ethyl groups) with activity using Molinspiration or Schrödinger suites .
    • In Vivo Models : For pharmacokinetics, use rodent models with LC-MS/MS plasma analysis. Dose optimization is critical due to potential hepatotoxicity .

Q. How can computational chemistry aid in predicting the reactivity of this compound under varying conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., sulfamoyl sulfur) .
  • Reaction Pathway Mapping : Use Gaussian or ORCA to model hydrolysis or oxidation pathways. For example, the ester group hydrolyzes faster at pH >10 .
  • MD Simulations : Simulate interactions with biological targets (e.g., PPARβ/δ) to guide mutagenesis studies .

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